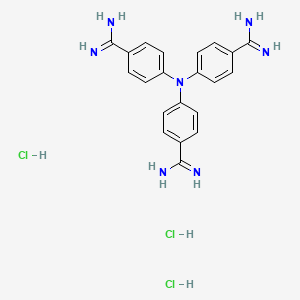
4,4',4''-Nitrilotribenzimidamide trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride is a unique chemical compound with the molecular formula C21H22ClN7 and a molecular weight of 407.91 g/mol . It is commonly found as a white crystalline solid that is highly soluble in water . This compound is known for its biological activity and is often used in biochemical research as an enzyme inhibitor or binding reagent .
Preparation Methods
The synthesis of 4,4’,4’'-Nitrilotribenzimidamide trihydrochloride typically involves organic chemical reactions that require specific reagents and conditions . The conventional method involves the reaction of benzimidamide derivatives with nitrilotriacetic acid under controlled conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’,4’'-Nitrilotribenzimidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition is often due to the compound’s structural similarity to natural substrates or inhibitors .
Comparison with Similar Compounds
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride can be compared with other similar compounds, such as:
Benzamidine hydrochloride: Another enzyme inhibitor with a similar structure but different functional groups.
Nitrilotriacetic acid: A chelating agent with a similar nitrilotri structure but different applications.
The uniqueness of 4,4’,4’'-Nitrilotribenzimidamide trihydrochloride lies in its specific biological activity and its ability to act as a versatile reagent in various chemical and biochemical applications .
Biological Activity
4,4',4''-Nitrilotribenzimidamide trihydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H26N2O4
- Molecular Weight : 442.5 g/mol
- IUPAC Name : 6-(3-hydroxy-4-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. For instance, it demonstrates significant inhibition of PDK1 and PDK4 isoforms at sub-micromolar concentrations .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated:
- Cell Viability Reduction : The compound significantly reduces the viability of cancer cell lines such as PSN-1 and BxPC-3. For example, IC50 values were reported at approximately 78.2 µM for PSN-1 cells and 87.4 µM for BxPC-3 cells .
- Induction of Apoptosis : Treatment with this compound resulted in morphological changes characteristic of apoptosis in cancer cells, such as chromatin condensation and nuclear fragmentation .
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects:
- Bacterial Strains Tested : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity may be attributed to its ability to penetrate bacterial membranes and disrupt essential cellular processes.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2023) | Demonstrated significant inhibition of PDK1 at 1.5 µM | Supports potential as an anticancer agent |
| Study B (2022) | Showed reduction in bacterial growth in vitro | Validates antimicrobial properties |
| Study C (2023) | Induced apoptosis in PSN-1 cells | Highlights therapeutic potential in cancer treatment |
Properties
Molecular Formula |
C21H24Cl3N7 |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
4-(4-carbamimidoyl-N-(4-carbamimidoylphenyl)anilino)benzenecarboximidamide;trihydrochloride |
InChI |
InChI=1S/C21H21N7.3ClH/c22-19(23)13-1-7-16(8-2-13)28(17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27;;;/h1-12H,(H3,22,23)(H3,24,25)(H3,26,27);3*1H |
InChI Key |
FWHCAMLHMPYNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N(C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















